

cross-referencing 6-Bromo-2-methoxyquinoline properties on PubChem

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Compound of Interest

Compound Name: **6-Bromo-2-methoxyquinoline**

Cat. No.: **B1337744**

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An In-Depth Comparative Guide to **6-Bromo-2-methoxyquinoline** and Its Analogs for Drug Development Professionals

Introduction: The Quinoline Scaffold in Medicinal Chemistry

Quinoline and its derivatives represent a cornerstone scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents due to their versatile biological activities. **6-Bromo-2-methoxyquinoline** is a key heterocyclic building block, offering multiple reaction sites for synthetic elaboration. Its utility is defined by the interplay of the electron-donating methoxy group at the 2-position and the electron-withdrawing bromine atom at the 6-position, which modulate the reactivity of the quinoline ring system. This guide provides a comprehensive cross-referencing of the properties of **6-Bromo-2-methoxyquinoline** and its functionally relevant analog, **3-Benzyl-6-bromo-2-methoxyquinoline**, leveraging data primarily from the PubChem database. Understanding the distinct physicochemical properties, synthetic routes, and safety profiles of these closely related molecules is paramount for researchers in organic synthesis and drug discovery.

Comparative Physicochemical Properties

A foundational step in selecting a chemical intermediate is a thorough comparison of its physical and chemical properties against viable alternatives. The introduction of a benzyl group at the 3-position significantly alters the molecule's characteristics, as detailed below.

Property	6-Bromo-2-methoxyquinoline	3-Benzyl-6-bromo-2-methoxyquinoline	Data Source (PubChem CID)
PubChem CID	10657538	11667032	[1] [2]
Molecular Formula	C ₁₀ H ₈ BrNO	C ₁₇ H ₁₄ BrNO	[1] [2]
Molecular Weight	238.08 g/mol	328.2 g/mol	[1] [2]
Monoisotopic Mass	236.97893 Da	327.02588 Da	[1] [2]
IUPAC Name	6-bromo-2-methoxyquinoline	3-benzyl-6-bromo-2-methoxyquinoline	[1] [2]
Melting Point	87 - 94°C	87 - 89°C	[3] [4] [5]
Topological Polar Surface Area	22.1 Å ²	22.1 Å ²	[1] [2]
SMILES	COC1=NC2=C(C=C1)C=C(C=C2)Br	COC1=NC2=C(C=C1)CC3=CC=CC=C3)C=C(C=C2)Br	[1] [6]

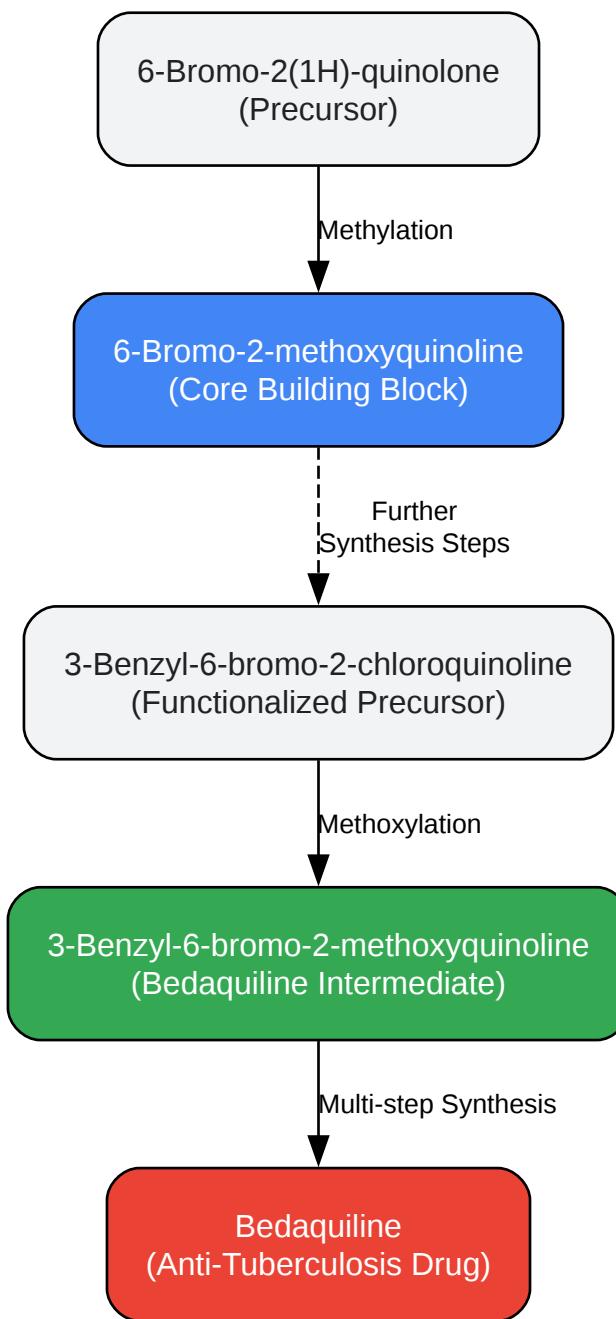
The data clearly indicates that while the core quinoline structure maintains a similar melting point and identical topological polar surface area, the addition of the benzyl group in the analog drastically increases the molecular weight and lipophilicity, which can have profound effects on solubility, bioavailability, and downstream reaction kinetics.

Synthesis and Application: From Building Block to Drug Intermediate

The choice of a synthetic pathway is dictated by precursor availability, reaction efficiency, and safety. Both compounds serve as valuable intermediates, but their synthetic origins and primary applications differ, providing a clear case study in strategic molecular design. **3-Benzyl-6-bromo-2-methoxyquinoline** is a direct precursor in the synthesis of Bedaquiline, a crucial anti-tuberculosis drug^{[7][8]}.

Logical Flow from Core to Application

The following diagram illustrates the progression from the basic quinoline scaffold to a high-value pharmaceutical intermediate.



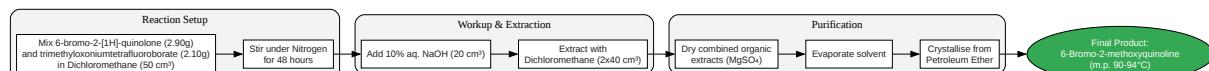
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Caption: Synthetic relationship from precursor to drug intermediate.

Experimental Protocol 1: Synthesis of 6-Bromo-2-methoxyquinoline

This protocol is based on the O-methylation of the corresponding quinolone. The choice of trimethyloxonium tetrafluoroborate as a methylating agent is due to its high reactivity and efficacy under mild conditions, avoiding harsh bases or temperatures that could degrade the quinoline core.

Workflow Diagram



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Caption: Workflow for the synthesis of **6-Bromo-2-methoxyquinoline**.

Step-by-Step Methodology:[3]

- A mixture of 6-bromo-2-[1H]-quinolone (2.90 g) and trimethyloxoniumtetrafluoroborate (2.10 g) is stirred in dichloromethane (50 cm³) for 48 hours under a nitrogen atmosphere.
- Aqueous 10% sodium hydroxide (20 cm³) is added to neutralize the reaction mixture.
- The aqueous phase is extracted twice with dichloromethane (40 cm³ each).
- The combined organic extracts are dried over magnesium sulfate (MgSO₄).
- The solvent is removed by evaporation.
- The resulting residue is crystallized from petroleum ether (b.p. 60°-80°) to yield the final product.

Experimental Protocol 2: Synthesis of 3-Benzyl-6-bromo-2-methoxyquinoline

This synthesis demonstrates a classic nucleophilic aromatic substitution. Sodium methoxide acts as a potent nucleophile, displacing the chloro group at the 2-position of the quinoline ring. This is a common and efficient strategy for installing methoxy groups onto heteroaromatic systems.

Step-by-Step Methodology:[8]

- Dissolve 3-Benzyl-6-bromo-2-chloroquinoline (20 g, 0.06 mol) in anhydrous methanol (100 mL).
- Add a 15% methanolic solution of sodium methoxide (108 g).
- Reflux the reaction mixture overnight with stirring.
- Upon reaction completion, cool the mixture to room temperature.
- Store at -20°C overnight to facilitate product precipitation.
- Separate the solid product by filtration.
- Wash the collected solid with water and air dry to yield the target compound as a white solid (19 g, 96% yield).

Comparative Safety and Handling Profiles

For any laboratory professional, understanding the hazards associated with a chemical is non-negotiable. Cross-referencing GHS classifications on PubChem provides a standardized view of the potential risks. Both compounds are irritants, but their acute toxicity profiles show slight variations in reporting.

GHS Hazard Statement	6-Bromo-2-methoxyquinoline	3-Benzyl-6-bromo-2-methoxyquinoline
H302: Harmful if swallowed	Yes (50% of notifications) [1]	Yes [9]
H315: Causes skin irritation	Yes (100% of notifications) [1]	Yes [5] [9]
H319: Causes serious eye irritation	Yes (100% of notifications) [1]	Yes [5] [9]
H335: May cause respiratory irritation	Yes (100% of notifications) [1]	Yes [5] [9]

Standard Handling Precautions: Based on the shared hazard statements, the following precautions are mandatory when handling either compound:

- Use only in a well-ventilated area or fume hood.
- Wear protective gloves, clothing, and eye/face protection.
- Avoid breathing dust, fumes, or vapors.
- Wash skin thoroughly after handling.
- Store in a tightly sealed container in a cool, dry place.

Conclusion

Cross-referencing chemical compounds on an authoritative database like PubChem is an essential practice for research and development. This comparative guide demonstrates that while **6-Bromo-2-methoxyquinoline** and **3-Benzyl-6-bromo-2-methoxyquinoline** share a common structural core and similar hazard profiles, their physicochemical properties and synthetic applications are distinct. The former serves as a versatile foundational building block, while the latter is a more specialized, high-value intermediate directly on the synthetic pathway to the anti-tuberculosis drug Bedaquiline. This distinction underscores the importance of careful analog selection based on the specific strategic goals of a drug development program.

References

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- Title: **3-Benzyl-6-bromo-2-methoxyquinoline** Source: PubChem URL:[Link]
- Title: 6-Bromo-2-methoxy-3-benzylquinoline Source: ChemBK URL:[Link]

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